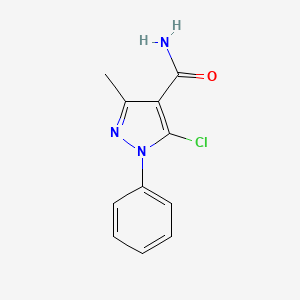

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 4, a chlorine substituent at position 5, a methyl group at position 3, and a phenyl ring at position 1. Its molecular formula is C₁₂H₁₁ClN₃O, with a molecular weight of 248.7 g/mol. This compound is synthesized via coupling reactions using intermediates such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, activated by EDCI/HOBt in DMF, followed by purification via preparative chromatography .

Properties

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-7-9(11(13)16)10(12)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNZRHXJKIOJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350350 | |

| Record name | 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117518-83-9 | |

| Record name | 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of Vilsmeyer conditions, where chlorination of the C1 position occurs in addition to the expected formylation . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the chlorination and formylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Step 1: Pyrazole Ring Formation

-

Cyclocondensation : Ethyl acetoacetate reacts with phenyl hydrazine to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (yield: ~80%) .

-

Vilsmeier-Haack Reaction : The pyrazolon derivative undergoes chlorination and formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (yield: ~80%) .

Step 2: Oxidation to Carboxylic Acid

The aldehyde group is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) .

Step 3: Amidation

The carboxylic acid is converted to the amide via reaction with an amine or using a coupling agent (e.g., thionyl chloride) to form the corresponding acid chloride, followed by amidation .

Functional Group Transformations

The carboxamide group undergoes characteristic reactions:

Hydrolysis

-

Acidic/Basic Conditions : The amide hydrolyzes to the carboxylic acid.

-

Enzymatic Hydrolysis : Potential cleavage by amidases, though not explicitly studied.

Amidation

-

Substitution : Reaction with amines (e.g., aniline derivatives) to form substituted amides.

-

Example : Synthesis of 5-Chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide via amidation .

Oxidation/Reduction

-

Oxidation : The carboxamide may undergo oxidation to nitriles or other derivatives, though specific data is limited.

-

Reduction : Reduction to the corresponding amine using LiAlH₄ or NaBH₄.

Structural Modifications

The pyrazole ring and substituents enable further derivatization:

Substitution at Chloro Group

-

Nucleophilic Aromatic Substitution : The chlorine at position 5 could react with nucleophiles (e.g., amines, thiols) under appropriate conditions.

-

Example : Replacement of Cl with other halogens (e.g., Br) to form analogs like 5-bromo-3-methyl-1H-pyrazole .

Condensation Reactions

-

Knoevenagel Condensation : The aldehyde precursor undergoes condensation with ethyl cyanoacetate to form α,β-unsaturated esters .

-

Hydrazone Formation : Reaction with hydrazines to form hydrazones or thiosemicarbazones .

Modification Example Table

Biological Interaction Insights

While the focus is on chemical reactivity, structural features like the carboxamide group enable interactions with biological targets:

-

Enzyme Binding : The carboxamide group may interact with enzymes (e.g., cyclooxygenases) via hydrogen bonding, contributing to anti-inflammatory activity .

-

Anticancer Activity : Structural similarity to kinase inhibitors suggests potential for cell signaling modulation.

Stability and Degradation

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. Specifically, derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole have shown effectiveness against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. These compounds are believed to inhibit critical cancer-related targets such as topoisomerase II and EGFR, contributing to their antiproliferative effects .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported that pyrazole derivatives can act against bacterial strains such as E. coli and Pseudomonas fluorescens. This suggests potential applications in developing new antibacterial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives have been investigated for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit COX enzymes, which play a crucial role in inflammation processes .

Agrochemical Applications

The herbicidal activity of pyrazole derivatives has been explored extensively. Research shows that 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives can effectively control various weeds, making them valuable in agricultural practices as herbicides. The ability to synthesize these compounds with specific substituents allows for the development of targeted herbicides with reduced environmental impact .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory properties .

Comparison with Similar Compounds

Carboxamide vs. Carboxylate Esters

- Methyl 5-Chloro-4-[(Methoxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (): Replacing the carboxamide with a methoxyimino-methyl ester increases lipophilicity (logP) and alters reactivity. The ester derivative has a molecular weight of 293.71 g/mol and is used in nucleophilic substitutions .

- 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonitrile (): The nitrile group (vs. carboxamide) reduces hydrogen-bonding capacity, affecting solubility. Its molecular weight is 217.65 g/mol .

Amino-Substituted Pyrazoles

Compounds like 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a, ) lack the chloro and methyl groups but introduce amino substituents. These modifications lower melting points (4a: 247°C vs. 133–183°C for chlorinated analogs) due to reduced halogen-mediated crystal packing .

Pharmacological and Structural Insights

CB1 Receptor Antagonists

The structurally related 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (–10) acts as a potent CB1 receptor antagonist (IC₅₀ = 0.139 nM). Its crystal structure reveals key interactions:

- The carboxamide group forms hydrogen bonds with the receptor.

- Chlorine atoms enhance binding affinity via hydrophobic interactions .

Hydrogen Bonding and Solubility

The carboxamide group in the target compound enables hydrogen bonding, improving aqueous solubility compared to nitrile or ester analogs. For example, derivatives in are purified via ethanol recrystallization, indicating moderate polarity .

Biological Activity

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Molecular Formula : C11H10ClN3O

Molecular Weight : 233.67 g/mol

IUPAC Name : this compound

CAS Number : 117518-83-9

The compound features a chloro substituent on the pyrazole ring, which may enhance its biological activity by affecting its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Pyrazole Intermediate : The initial step involves the cyclocondensation reaction of phenyl hydrazine with appropriate carbonyl compounds to form the pyrazole structure.

- Chlorination : The introduction of the chlorine atom is achieved through electrophilic substitution reactions.

- Formation of Carboxamide : The final carboxamide group is introduced via amide coupling reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Properties

The compound has shown promising anticancer activity in several studies. For instance, it was tested against human cancer cell lines such as H460 and A549, revealing IC50 values that indicate moderate to strong cytotoxic effects. The proposed mechanism includes the induction of apoptosis through the modulation of specific signaling pathways associated with cell survival and proliferation .

Antifungal Activity

In addition to antibacterial properties, this pyrazole derivative has demonstrated antifungal activity against various fungal pathogens. Its effectiveness was assessed using standard antifungal susceptibility tests, showing inhibition comparable to conventional antifungal agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial growth.

- Receptor Binding : The compound can bind to cellular receptors, influencing signal transduction pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Q & A

Q. What strategies enhance the metabolic stability of this compound?

- Methodological Answer :

- Isosteric replacement : Substitute labile groups (e.g., ester → amide) to reduce CYP450-mediated oxidation.

- Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable positions to prolong half-life .

- Validate via microsomal stability assays (e.g., rat liver microsomes + NADPH).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.